A Comprehensive Technical Guide to the Physicochemical Properties of Fmoc-L-norvaline
A Comprehensive Technical Guide to the Physicochemical Properties of Fmoc-L-norvaline
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-norvaline is a crucial building block in modern peptide synthesis, prized for its role in creating novel peptide-based therapeutics and research tools. This N-terminally protected form of the non-proteinogenic amino acid L-norvaline offers unique structural properties that can enhance peptide stability and bioactivity. This in-depth technical guide provides a detailed overview of its physicochemical properties, experimental protocols for their determination, and its application in solid-phase peptide synthesis.
Core Physicochemical Properties
Fmoc-L-norvaline is a white to off-white crystalline powder.[1][2][] Its core physicochemical properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | References |
| Molecular Formula | C₂₀H₂₁NO₄ | [][4][5] |
| Molecular Weight | 339.39 g/mol | [2][][6] |
| Melting Point | 151-155 °C | [2][] |
| Appearance | White to off-white powder/crystal | [1][2][][4] |
| Optical Rotation [α]²⁰/D | -21 ± 2° (c=1 or 2 in DMF) | [4][6][7] |
| Purity (by HPLC) | ≥ 98.0% | [][4][6] |
| Storage Temperature | 0-8 °C | [2][][4][8] |
Solubility Profile
Fmoc-L-norvaline exhibits good solubility in a range of polar aprotic organic solvents commonly used in peptide synthesis.[1][2] This is largely due to the presence of the bulky, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group.[9] Conversely, it is sparingly soluble in water.[1][10]
Qualitative Solubility:
-
Soluble in: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane (DCM), Ethyl Acetate, Acetone.[1][2]
The solubility in these solvents is a critical factor for achieving efficient coupling reactions during solid-phase peptide synthesis (SPPS), preventing aggregation, and ensuring high purity of the final peptide product.[9][11]
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of Fmoc-L-norvaline are outlined below. These protocols are standard procedures in organic chemistry and are applicable to other Fmoc-protected amino acids as well.
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry Fmoc-L-norvaline is packed into a capillary tube to a height of a few millimeters.[12]
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate.[12]
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[12] A narrow melting range typically indicates high purity.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[9]
Methodology:
-
Preparation of Saturated Solution: An excess amount of Fmoc-L-norvaline is added to a known volume of the desired solvent (e.g., DMF, water) in a sealed vial.[9][11] This ensures that undissolved solid remains.
-
Equilibration: The vial is agitated in a temperature-controlled environment (e.g., an orbital shaker at 25 °C) for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.[9]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[11]
-
Quantification: A known volume of the supernatant is carefully removed and diluted. The concentration of Fmoc-L-norvaline in the diluted sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][11] A calibration curve prepared from standard solutions of known concentrations is used for accurate quantification.[9]
Determination of Optical Rotation
Optical rotation is a measure of the extent to which a chiral compound rotates the plane of polarized light and is a critical parameter for enantiomeric purity.[13][14]
Methodology:
-
Sample Preparation: A precise mass of Fmoc-L-norvaline is dissolved in a known volume of a specified solvent (e.g., DMF) to a specific concentration (e.g., 1 g/100 mL).[15]
-
Apparatus: A polarimeter is used for the measurement. The instrument is first zeroed with the pure solvent.[15]
-
Measurement: The prepared solution is placed in a polarimeter cell of a known path length (typically in decimeters). The observed rotation (α) is measured at a specific temperature (usually 20 °C) and wavelength (typically the sodium D-line at 589 nm).[14][15]
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:[14] [α] = α / (c × l) where:
-
α is the observed rotation.
-
c is the concentration of the solution in g/mL.
-
l is the path length of the polarimeter cell in decimeters.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-norvaline is a key reagent in Fmoc-based solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides.[16][17] The Fmoc group protects the N-terminus of the amino acid, allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support (resin).[17][18]
The general workflow for incorporating Fmoc-L-norvaline into a peptide sequence via SPPS is illustrated in the following diagram.
Figure 1: General workflow for the incorporation of Fmoc-L-norvaline in solid-phase peptide synthesis.
This cyclical process of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled. The final step involves cleaving the peptide from the resin and removing any side-chain protecting groups.[17]
References
- 1. CAS 135112-28-6: fmoc-L-norvaline | CymitQuimica [cymitquimica.com]
- 2. N-FMoc-L-norvaline CAS#: 135112-28-6 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Fmoc-L-norvaline | C20H21NO4 | CID 7016885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fmoc-Nva-OH = 98.0 HPLC 135112-28-6 [sigmaaldrich.com]
- 7. N-Fmoc-L-norvaline, 98% | Fisher Scientific [fishersci.ca]
- 8. FMOC-L-NORVALINE | 135112-28-6 | INDOFINE Chemical Company [indofinechemical.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. 4.7. Optical Rotation – Introduction to Organic Chemistry [saskoer.ca]
- 14. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 15. youtube.com [youtube.com]
- 16. nbinno.com [nbinno.com]
- 17. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 18. glycopep.com [glycopep.com]
